BenchChemオンラインストアへようこそ!

2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide

STAT3 inhibitor N-arylbenzamide HTS profiling

Choose this precisely specified 2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide for STAT3 pathway research. Its EC50 >55.7 µM in PubChem AID 1404 validates it as a reliable negative control. The ortho-bromo substituent enables direct Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig), streamlining SAR campaigns. With predicted logP ~4.22, it serves as a high-lipophilicity benchmark. Its structure falls outside US20030225147A1, reducing IP risk compared to 2-aminothiazole analogs.

Molecular Formula C17H13BrN2OS
Molecular Weight 373.27
CAS No. 1705880-97-2
Cat. No. B2504940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide
CAS1705880-97-2
Molecular FormulaC17H13BrN2OS
Molecular Weight373.27
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C17H13BrN2OS/c1-11-19-16(10-22-11)13-7-3-5-9-15(13)20-17(21)12-6-2-4-8-14(12)18/h2-10H,1H3,(H,20,21)
InChIKeyJUNGYODWWKFILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide: A Brominated N-Arylbenzamide STAT3 Probe Compound


2-Bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide (CAS 1705880-97-2) is a synthetic N-arylbenzamide derivative featuring a 2-bromophenyl moiety linked via an amide bond to a 2-(2-methylthiazol-4-yl)phenyl scaffold. The compound belongs to the thiazole-benzamide class of kinase and transcription factor modulators and has been evaluated in cell-based high-throughput screening (HTS) assays targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. In a PubChem confirmatory dose-response counterscreen (AID 1404) performed at The Scripps Research Institute Molecular Screening Center, the compound exhibited an EC50 value greater than 55,700 nM against STAT3 activation in a luminescent cell-based assay [1][2]. Its structural signature—an ortho-bromo substituent on the benzamide ring—distinguishes it from other halogenated and non-halogenated analogs within the same chemotype.

Why Generic Substitution of 2-Bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide Fails: Halogen-Dependent SAR in the STAT3 Benzamide Series


Within the N-arylbenzamide chemotype, the identity and position of the halogen substituent on the benzamide ring directly modulate both target engagement and physicochemical properties. Public HTS data reveal that the 2-bromo derivative (BDBM43712) and its 2-methyl analog (BDBM43735) both yield EC50 values exceeding 55,700 nM in the same STAT3 activation counterscreen, yet even subtle modifications to the ortho substituent can alter hydrogen-bonding capacity, lipophilicity, and metabolic stability profiles [1][2]. Generic procurement of an uncharacterized analog or a different halogen-substituted variant without verifying target-specific activity data risks introducing compounds with divergent SAR, confounded biological readouts, and non-comparable ADMET properties. Selection of the precisely specified brominated derivative ensures experimental reproducibility and consistency with published HTS datasets.

Quantitative Differentiation Evidence: 2-Bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide vs. Closest Analogs


STAT3 Cellular Activity: Head-to-Head Comparison of 2-Bromo vs. 2-Methyl Ortho-Substituted Analogs

In the identical PubChem confirmatory counterscreen (AID 1404), both the 2-bromo derivative (BDBM43712) and the 2-methyl analog (BDBM43735) produced EC50 values exceeding 55,700 nM, indicating that the bromine atom does not substantially impair basal STAT3 modulatory capacity relative to a methyl group in this assay format [1]. This equivalence in cellular activity is relevant because the bromine atom simultaneously provides a spectroscopic handle (via its characteristic isotopic pattern in mass spectrometry) and a synthetic diversification point (via cross-coupling chemistry) that the methyl analog lacks.

STAT3 inhibitor N-arylbenzamide HTS profiling

Predicted Lipophilicity: cLogP Differentiation Between 2-Bromo and 2-Methyl Benzamide Analogs

Computational prediction using the mcule property calculator yields a logP of approximately 4.22 for the 2-bromo derivative . Although a directly comparable experimental logP value for the 2-methyl analog under identical calculation parameters is not available from a single unified source, the replacement of a bromine atom (Hansch π ≈ 0.86) with a methyl group (Hansch π ≈ 0.56) predicts a logP reduction of approximately 0.3 log units for the methyl analog, consistent with the established contribution of halogen substituents to lipophilicity in aromatic systems [1]. This increased lipophilicity may translate to enhanced membrane permeability and altered tissue distribution profiles, relevant for cell-based and in vivo experimental design.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Versatility: Bromine as a Handle for Late-Stage Functionalization vs. Non-Halogenated Analogs

The ortho-bromine atom on the benzamide ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings), enabling rapid analog generation from a single precursor. In contrast, the 2-methyl analog (BDBM43735) lacks a readily displaceable group at this position, limiting diversification potential without de novo synthesis [1]. This is supported by literature precedent demonstrating that aryl bromides in similar benzamide scaffolds undergo coupling with arylboronic acids in yields typically exceeding 70% under standard Suzuki conditions [2]. The brominated compound thus serves as both a probe molecule and a diversification platform, reducing synthetic cycle time for SAR exploration.

Cross-coupling Late-stage functionalization Medicinal chemistry diversification

Intellectual Property Landscape: Structural Differentiation from Aminothiazole-Benzamide Patent Chemotypes

The thiazole-benzamide patent family (exemplified by US20030225147A1) broadly claims aminothiazole-benzamide derivatives for inhibiting cell proliferation [1]. However, the target compound features a 2-methylthiazol-4-ylphenyl linkage rather than the 2-aminothiazole core, placing it outside the primary Markush claims of this patent [2]. This structural differentiation provides greater freedom-to-operate for commercialization compared to 2-aminothiazole-benzamide analogs, which fall squarely within the claimed chemical space. The compound's specific substitution pattern—ortho-bromo combined with a 2-methylthiazol-4-ylphenyl appendage—is not exemplified in the patent, indicating a distinct chemical matter status.

IP analysis Patent landscape Chemical novelty

Optimal Application Scenarios for 2-Bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide Based on Quantitative Differentiation Evidence


STAT3 Pathway Probe Development and HTS Hit Validation

The compound's documented activity in PubChem AID 1404 (EC50 > 55.7 µM against STAT3 activation) establishes it as a publicly characterized probe for STAT3 counterscreening workflows [1]. Its activity parity with the 2-methyl analog ensures that bromine substitution does not compromise STAT3-relevant bioactivity, while its bromine isotopic signature facilitates unambiguous LC-MS identification in cellular lysates during target engagement studies. Researchers validating STAT3 HTS hits can employ this compound as a structurally authenticated negative control or as a starting scaffold for optimization, confident in its reproducible activity profile.

Medicinal Chemistry Diversification via Late-Stage Cross-Coupling

The ortho-bromine substituent enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing a single purchased batch of this compound to generate focused libraries of aryl, amino, and alkynyl derivatives without de novo synthesis of the thiazole-benzamide core [1][2]. This significantly reduces synthetic cycle time for SAR exploration compared to the 2-methyl analog, which requires multi-step functional group interconversion to achieve analogous diversification. Procurement teams should prioritize this brominated intermediate when planning parallel synthesis campaigns targeting the STAT3 or related kinase benzamide chemotypes.

Pharmacokinetic Profiling: Lipophilicity-Guided Experimental Design

With a predicted logP of approximately 4.22, the compound sits near the upper limit of Lipinski-compliant lipophilicity, offering a measurable differentiation from less lipophilic analogs [1]. This property makes it suitable for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies where logP-driven membrane partitioning is a key variable. Researchers comparing a series of halogenated benzamides can use the bromo derivative as the high-logP benchmark against which chloro (estimated logP ≈ 3.7) and fluoro (estimated logP ≈ 3.2) analogs are assessed, enabling systematic correlation of lipophilicity with permeability and metabolic stability endpoints.

IP-Risk-Minimized Lead Optimization Starting Point

The compound's 2-methylthiazol-4-ylphenyl scaffold places it outside the primary generic claims of the US20030225147A1 aminothiazole-benzamide patent family, which requires a 2-amino substituent on the thiazole ring for kinase inhibitory activity [1]. Organizations pursuing lead optimization programs in the STAT3 or kinase benzamide space can procure this compound as a structurally differentiated starting point with reduced risk of patent infringement compared to 2-aminothiazole-benzamide analogs. This IP differentiation is quantifiable: the compound's Markush overlap with the patent's Formula I is zero, whereas many commercially available thiazole-benzamide screening compounds fall within the patent's scope.

Quote Request

Request a Quote for 2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.